molecular formula C24H25ClN4O3S B2486133 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215728-87-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2486133
CAS No.: 1215728-87-2
M. Wt: 485
InChI Key: OANONFVQWNVNDK-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
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Scientific Research Applications

Molecular Design for Non-doped Blue Organic Light-Emitting Devices

  • Research on phenanthroimidazole-functionalized molecules, closely related to the queried compound, demonstrates their application in organic light-emitting devices (OLEDs). These molecules, including dihydrobenzodioxin phenanthroimidazole, exhibit blue emission and high luminance, indicating their potential in electronic display technologies (Jayabharathi et al., 2018).

Antimicrobial Synthesis

  • A variety of compounds synthesized from structures similar to the queried chemical, particularly 2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, have shown significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Raval et al., 2012).

Electroluminescent Materials

  • Investigations into dihydrobenzodioxin phenanthroimidazoles for OLEDs have revealed excellent thermal stability and efficient electroluminescent properties. These materials demonstrate potential in creating energy-efficient lighting and display technologies (Jayabharathi et al., 2018).

Molecular Docking Studies for Antimicrobial Evaluation

  • Synthesized molecules that include benzo[d][1,3,2]dioxaphosphol-5-yl and 1H-tetrazol-1-yl structures, closely related to the compound , have been subjected to molecular docking studies. This process evaluates their potential as antimicrobial agents, suggesting applications in drug discovery and development (Talupur et al., 2021).

Synthesis and Anticonvulsant Activity Studies

  • Compounds structurally related to the queried molecule, specifically omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, have been synthesized and evaluated for anticonvulsant activity. This research indicates potential applications in the development of new treatments for epilepsy (Soyer et al., 2004).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S.ClH/c1-16-4-7-21-22(17(16)2)26-24(32-21)28(10-3-9-27-11-8-25-15-27)23(29)18-5-6-19-20(14-18)31-13-12-30-19;/h4-8,11,14-15H,3,9-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANONFVQWNVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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